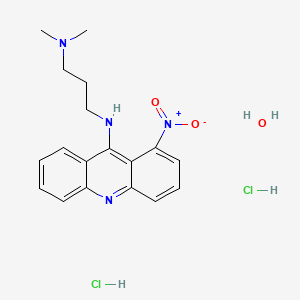
Nitracrine dihydrochloride monohydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nitracrine dihydrochloride monohydrate is a derivative of acridine, known for its cytostatic and cytotoxic properties. It is an antineoplastic agent used primarily in cancer treatment. The compound is characterized by its orange crystalline form and is soluble in water, methanol, and ethanol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Nitracrine dihydrochloride monohydrate is synthesized through a series of chemical reactions involving acridine derivatives. . The final product is obtained as dihydrochloride monohydrate through crystallization.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis under controlled conditions. The process includes the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The compound is typically produced in batch reactors, followed by purification and crystallization steps .
Análisis De Reacciones Químicas
Types of Reactions
Nitracrine dihydrochloride monohydrate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of nitracrine, such as aminoacridine and iminoacridine, which have different biological activities .
Aplicaciones Científicas De Investigación
Nitracrine dihydrochloride monohydrate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and chemical research.
Biology: Studied for its effects on cellular processes and DNA interactions.
Medicine: Primarily used as an antineoplastic agent in cancer treatment. It has shown efficacy in treating various types of tumors.
Industry: Utilized in the development of new pharmaceuticals and chemical compounds.
Mecanismo De Acción
Nitracrine dihydrochloride monohydrate exerts its effects by intercalating into DNA, disrupting the DNA structure and inhibiting DNA replication and transcription. This leads to the inhibition of cell proliferation and induces apoptosis in cancer cells. The compound targets specific molecular pathways involved in cell cycle regulation and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Acriflavine: Another acridine derivative with similar DNA intercalating properties.
Proflavine: Known for its antibacterial and antitumor activities.
Mitoxantrone: A synthetic anthracenedione with antineoplastic properties.
Uniqueness
Nitracrine dihydrochloride monohydrate is unique due to its specific side chain modifications, which enhance its cytotoxicity and selectivity towards cancer cells. Its ability to form stable complexes with DNA makes it a potent antineoplastic agent .
Propiedades
Número CAS |
55429-45-3 |
|---|---|
Fórmula molecular |
C18H24Cl2N4O3 |
Peso molecular |
415.3 g/mol |
Nombre IUPAC |
N',N'-dimethyl-N-(1-nitroacridin-9-yl)propane-1,3-diamine;hydrate;dihydrochloride |
InChI |
InChI=1S/C18H20N4O2.2ClH.H2O/c1-21(2)12-6-11-19-18-13-7-3-4-8-14(13)20-15-9-5-10-16(17(15)18)22(23)24;;;/h3-5,7-10H,6,11-12H2,1-2H3,(H,19,20);2*1H;1H2 |
Clave InChI |
NHZMLGQMVDPHND-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCNC1=C2C(=NC3=CC=CC=C31)C=CC=C2[N+](=O)[O-].O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


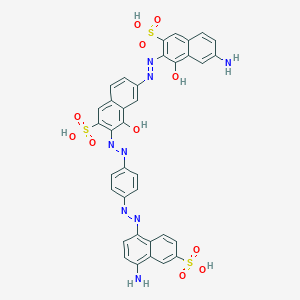
![N'-[2-[[(5S)-5-acetamido-6-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-6-[[(2R)-2-[[(2Z)-2-(carbamothioylhydrazinylidene)acetyl]amino]-3-sulfanylpropanoyl]amino]-1-oxohexan-2-yl]amino]-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-6-oxohexyl]amino]-2-oxoethyl]-N-[2-(1H-imidazol-5-yl)ethyl]butanediamide](/img/structure/B15137161.png)
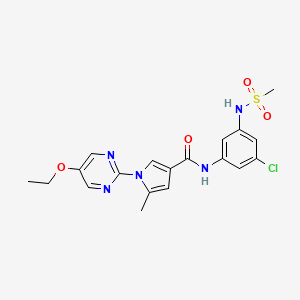
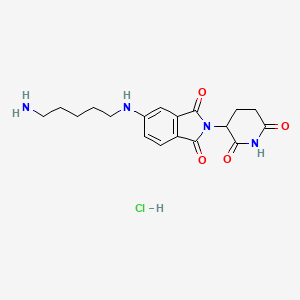
![[2-[(4-fluorophenyl)sulfonylamino]-4-[(4-phenylbenzoyl)amino]phenyl] 6-[[1-[3-[3-[[4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutanoyl]amino]propylcarbamoyl]phenyl]sulfonyl-6-oxopyridine-3-carbonyl]amino]hexanoate](/img/structure/B15137187.png)
![2-phenyl-3-[4-[2-[(E)-2-phenylethenyl]-2,3-dihydro-1,5-benzoxazepin-4-yl]phenyl]quinazolin-4-one](/img/structure/B15137191.png)
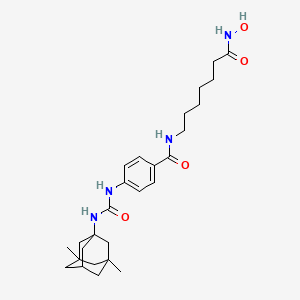
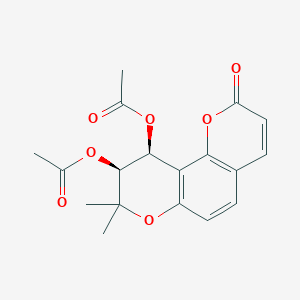
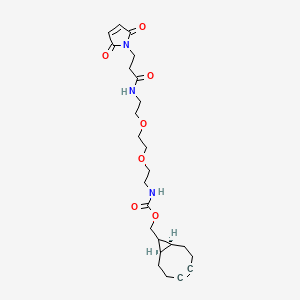
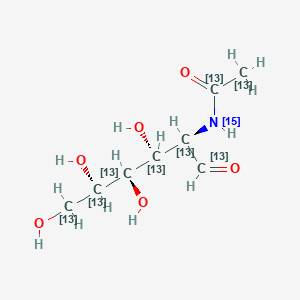
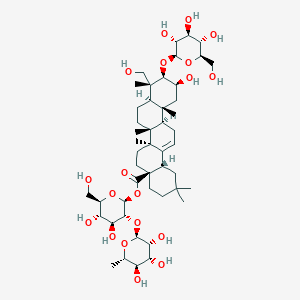
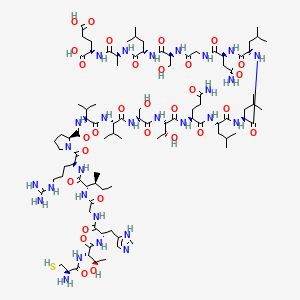
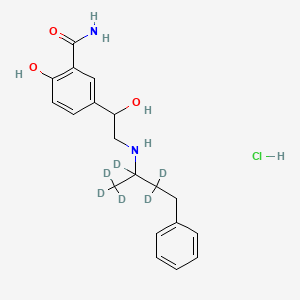
![4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-1,4-dioxan-2-yl]methylamino]-3-nitrophenyl]sulfonyl-2-(14-oxa-2,4,10-triazatricyclo[7.5.0.03,7]tetradeca-1(9),2,5,7-tetraen-10-yl)benzamide](/img/structure/B15137259.png)
